molecular formula C14H25NO5 B13761439 (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid

(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid

Cat. No.: B13761439
M. Wt: 287.35 g/mol
InChI Key: KOKGNBSMQYDZSC-UHFFFAOYSA-N
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Description

(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the cyclohexyl ring and the introduction of the hydroxy group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods are employed to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the cyclohexyl ring or the hydroxy group.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Conditions often involve the use of bases like NaOH (Sodium hydroxide) or acids like HCl (Hydrochloric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral centers. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties and reactivity.

Mechanism of Action

The mechanism of action of (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in gene expression.

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

3-cyclohexyl-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H25NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h9-11,16H,4-8H2,1-3H3,(H,15,19)(H,17,18)

InChI Key

KOKGNBSMQYDZSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1CCCCC1)O)C(=O)O

Origin of Product

United States

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